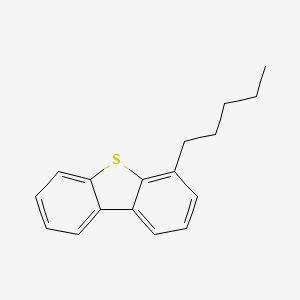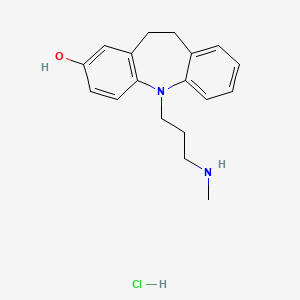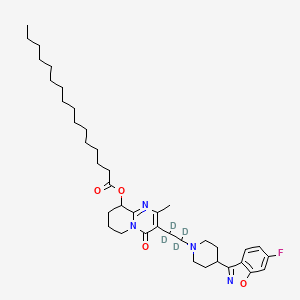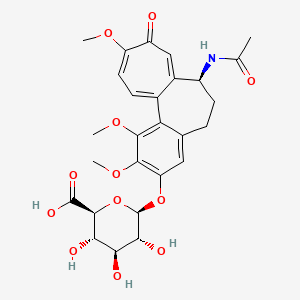
Glisoxepid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Glisoxepid has a molecular formula of C20H27N5O5S and a monoisotopic mass of 449.173289689 . The structure of Glisoxepid-d4 would be similar, but with the replacement of certain hydrogen atoms with deuterium. For a detailed molecular structure analysis, specialized software or databases that provide 3D molecular structures would be beneficial .Mecanismo De Acción
Target of Action
Glisoxepid-d4 primarily targets the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells . These channels are composed of the Kir6.2/SUR1 complex . The role of these channels is to regulate the release of insulin, a hormone that plays a crucial role in the regulation of blood glucose levels .
Mode of Action
This compound functions as a non-selective K (ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels in pancreatic beta-cells . This action inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca
Análisis Bioquímico
Biochemical Properties
Glisoxepid-d4, like its parent compound Glisoxepid, plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, Glisoxepid inhibits the uptake of bile acids into isolated rat hepatocytes . This inhibition occurs only in the absence of sodium ions . The uptake of Glisoxepid could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS), and by sulphate . These interactions suggest that this compound may have similar biochemical properties.
Cellular Effects
This compound is expected to have effects on various types of cells and cellular processes, similar to Glisoxepid. Glisoxepid stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Overall, Glisoxepid potentiates insulin release and improves insulin dynamics . Therefore, it can be inferred that this compound may have similar cellular effects.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Glisoxepid. Glisoxepid functions as a non-selective K (ATP) channel blocker . It is thought to stimulate insulin secretion by closing the ATP-sensitive K (+) (K (ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .
Transport and Distribution
Glisoxepid is known to be transported via the transport system for the unconjugated bile acid cholate . Therefore, it is reasonable to hypothesize that this compound may have a similar transport mechanism.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glisoxepid-d4 involves the incorporation of four deuterium atoms into the Glisoxepid molecule. This can be achieved through the use of deuterated reagents during specific steps of the synthesis pathway.", "Starting Materials": [ "Glisoxepid", "Deuterated reagents" ], "Reaction": [ { "Step 1": "Protection of the amine group of Glisoxepid using a suitable protecting group such as Boc or Fmoc", "Step 2": "Deuterium incorporation at specific positions using deuterated reagents", "Step 3": "Deprotection of the amine group to obtain Glisoxepid-d4" } ] } | |
Número CAS |
1795033-41-8 |
Fórmula molecular |
C20H27N5O5S |
Peso molecular |
453.55 |
Nombre IUPAC |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
Clave InChI |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
Sinónimos |
N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B586268.png)
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)




